2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide
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Overview
Description
2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is a useful research compound. Its molecular formula is C16H13ClN2O3 and its molecular weight is 316.74. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anticancer Applications
Compounds structurally related to 2-chloro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide have been synthesized and evaluated for their antibacterial and anticancer properties. For instance, novel Schiff bases of pyrazol-5-one derivatives derived from 2-aminobenzothiazole nucleus exhibited promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, without showing cytotoxicity at antibacterial concentrations (Palkar et al., 2017). Additionally, benzoxepine-1,2,3-triazole hybrids were synthesized and found to have potential as antibacterial and anticancer agents, with some showing better activity against Gram-negative bacteria (Kuntala et al., 2015). These findings suggest that derivatives like this compound could be explored for similar applications.
Molecular Structure and Reactivity Studies
Research has also focused on understanding the molecular structure and reactivity of related compounds through spectroscopic, X-ray diffraction, and computational studies. For example, the synthesis and characterization of benzimidazole-tethered oxazepine heterocyclic hybrids revealed insights into their charge distributions and regions of electrophilic and nucleophilic reactivity, which are valuable for predicting the behavior of similar compounds in biological systems or as part of materials science applications (Almansour et al., 2016).
Novel Synthesis Methods and Chemical Interactions
Innovative synthesis methods and chemical interactions involving compounds with the oxazepine structure have been developed, such as the gold-catalyzed cycloaddition reactions with ynamides, providing a concise and chemoselective access to polysubstituted oxazines and oxazepines (Xu et al., 2018). This research demonstrates the versatility of these compounds in synthetic chemistry, potentially including the synthesis of this compound derivatives.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share a similar structure, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
Similar compounds, such as oxazolidinone derivatives, have been identified as potent inhibitors with good oral bioavailability .
Result of Action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, indicating that they can have diverse molecular and cellular effects .
Properties
IUPAC Name |
2-chloro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-4-2-1-3-11(13)16(21)19-10-5-6-14-12(9-10)15(20)18-7-8-22-14/h1-6,9H,7-8H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVHMVGGYXGJCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.